molecular formula C22H24Cl2N2O3 B12905001 Diethyl 4,4'-(furan-2,5-diyl)dibenzimidate dihydrochloride

Diethyl 4,4'-(furan-2,5-diyl)dibenzimidate dihydrochloride

Cat. No.: B12905001
M. Wt: 435.3 g/mol
InChI Key: IXMDKSXFDPCHNV-UHFFFAOYSA-N
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Description

Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride is a chemical compound that features a furan ring substituted with benzimidate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride typically involves the reaction of furan-2,5-dicarbaldehyde with diethyl benzimidate under acidic conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride is unique due to its combination of furan and benzimidate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24Cl2N2O3

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenyl]furan-2-yl]benzenecarboximidate;dihydrochloride

InChI

InChI=1S/C22H22N2O3.2ClH/c1-3-25-21(23)17-9-5-15(6-10-17)19-13-14-20(27-19)16-7-11-18(12-8-16)22(24)26-4-2;;/h5-14,23-24H,3-4H2,1-2H3;2*1H

InChI Key

IXMDKSXFDPCHNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=N)OCC.Cl.Cl

Origin of Product

United States

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